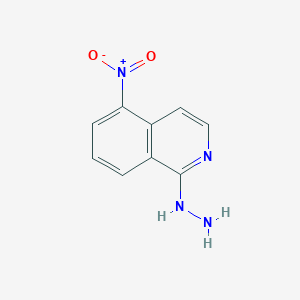
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the second position, a methylamino group at the third position, and a hydroxymethyl group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol typically begins with 2-chloronicotinic acid.
Reaction with Methylamine Hydrochloride: The 2-chloronicotinic acid is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in dimethylformamide solvent at 100°C to prepare 2-methylamino-3-pyridinecarboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group in (2-Chloro-3-(methylamino)pyridin-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Chemical Manufacturing: It is used in the production of other chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2-Chloro-3-(methylamino)pyridin-4-yl)methanol is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
(2-Chloro-4-pyridinyl)methanol: This compound has a similar structure but lacks the methylamino group at the third position.
2-(Methylamino)pyridine-3-methanol: This compound has a similar structure but lacks the chloro group at the second position.
Uniqueness:
(2-Chloro-3-(methylamino)pyridin-4-yl)methanol:
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
[2-chloro-3-(methylamino)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-5(4-11)2-3-10-7(6)8/h2-3,9,11H,4H2,1H3 |
InChIキー |
XIHZMQQMNZXULA-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CN=C1Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[5-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]pentyl]-N'-hydroxybutanediamide;hydrochloride](/img/structure/B13662435.png)

![6-Bromo-1-ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13662446.png)
![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)



